molecular formula C16H16O3 B300304 7-Methoxy-2-phenyl-3-chromanol

7-Methoxy-2-phenyl-3-chromanol

Cat. No.: B300304
M. Wt: 256.3 g/mol
InChI Key: ACLQYTVYECESMA-GDBMZVCRSA-N
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Description

7-Methoxy-2-phenyl-3-chromanol is a chromanol derivative characterized by a chroman (benzopyran) core substituted with a methoxy group at position 7, a phenyl group at position 2, and a hydroxyl group at position 2. Chromanol derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

(2R,3R)-7-methoxy-2-phenyl-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C16H16O3/c1-18-13-8-7-12-9-14(17)16(19-15(12)10-13)11-5-3-2-4-6-11/h2-8,10,14,16-17H,9H2,1H3/t14-,16-/m1/s1

InChI Key

ACLQYTVYECESMA-GDBMZVCRSA-N

SMILES

COC1=CC2=C(CC(C(O2)C3=CC=CC=C3)O)C=C1

Isomeric SMILES

COC1=CC2=C(C[C@H]([C@H](O2)C3=CC=CC=C3)O)C=C1

Canonical SMILES

COC1=CC2=C(CC(C(O2)C3=CC=CC=C3)O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-Methoxy-2-phenyl-3-chromanol can be contextualized by comparing it to the following analogs:

Structural Analogs and Their Properties

Compound Name Key Substituents Melting Point (°C) Bioactivity/Applications Reference ID
7-Methoxy-4-methylcoumarin Methoxy (C7), Methyl (C4) Not reported Fluorescent probes, enzyme inhibition
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid Methoxy (C7), Carboxylic acid (C3) 193–194 Synthetic intermediate, photochemistry
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one Hydroxyl (C5, C7), Phenyl (C2) Not reported Antioxidant, tyrosinase inhibition
7-Methoxycoumarin-6-carboxylic acid Methoxy (C7), Carboxylic acid (C6) Not reported UV absorption, pharmaceutical synthesis

Key Differences and Trends

Substituent Effects on Reactivity The phenyl group at position 2 in 7-Methoxy-2-phenyl-3-chromanol distinguishes it from analogs like 7-methoxy-4-methylcoumarin (methyl at C4) and 7-methoxycoumarin-6-carboxylic acid (carboxylic acid at C6). Hydroxyl vs. Carbonyl Groups: The hydroxyl at C3 in 7-Methoxy-2-phenyl-3-chromanol contrasts with the carbonyl group in 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid . This difference impacts hydrogen-bonding capacity and solubility.

Thermal Stability The melting point of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (193–194°C) suggests higher crystallinity compared to non-carboxylic acid derivatives, likely due to intermolecular hydrogen bonding .

Biological Activity Analogs like 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one exhibit strong antioxidant activity due to multiple hydroxyl groups, whereas 7-Methoxy-2-phenyl-3-chromanol’s methoxy group may reduce redox activity but enhance metabolic stability .

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